molecular formula C12H16O3 B2353722 4-(1-Methylbutoxy)benzoic acid CAS No. 103576-25-6; 637302-30-8

4-(1-Methylbutoxy)benzoic acid

Cat. No. B2353722
CAS RN: 103576-25-6; 637302-30-8
M. Wt: 208.257
InChI Key: DSLOIDXSXSKJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylbutoxy)benzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.257. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Methylbutoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methylbutoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-pentan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-9(2)15-11-7-5-10(6-8-11)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLOIDXSXSKJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylbutoxy)benzoic acid

Synthesis routes and methods

Procedure details

On the other hand, p-hydroxybenzoic acid methyl ester (28.5 g, 0.187 mol) was dissolved in methanol (120 ml), followed by adding and dissolving KOH (10.1 g, 0.187 mol), adding to the solution, optically active p-toluenesulfonic acid 1-methyl-butyl ester obtained above (50 g, 0.206 mol), keeping the mixture under reflux for 4 hours, cooling, adding toluene (200 ml) and 6N-HCl (50 ml), washing the toluene layer with 2N-NaOH aqueous solution, then with water till the washing water became neutral, and distilling off toluene to obtain as a residue, optically active p-(1-methyl-butyloxy)benzoic acid methyl ester (16.6 g, 0.070 mol), which was then dissolved in ethanol (5 ml), NaOH (4.2 g, 0.105 mol) and water (21 ml), heating under reflux for one hour, cooling, pouring the reaction solution in 6N-HCl aqueous solution (50 ml) with stirring, separating deposited crystals by filtration, and recrystallizing from ethanol to obtain optically active p-(1-methyl-butyloxy)benzoic acid having a m.p. of 67.0°~68.8° C. (9.3 g). To this product (6.5 g, 0.031 mol) was added thionyl chloride (6.0 g, 0.047 mol), followed by heating under reflux for one hour and distilling off excess thionyl chloride to obtain optically active p-(1-methyl-butyloxy)benzoic acid chloride (6.2 g).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
p-(1-methyl-butyloxy)benzoic acid methyl ester
Quantity
16.6 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.2 g
Type
reactant
Reaction Step Six
Name
Quantity
21 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
reactant
Reaction Step Seven

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